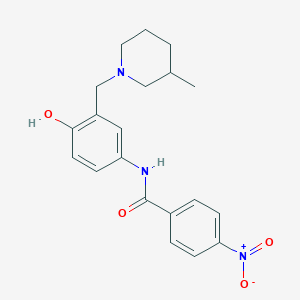![molecular formula C16H25NO4S B230799 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine, also known as DESPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DESPM is a piperidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine exerts its effects through various mechanisms of action. In cancer cells, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In neurological disorders, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has been shown to have various biochemical and physiological effects. In cancer cells, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine inhibits the aggregation of amyloid-beta and alpha-synuclein.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has several advantages for lab experiments, including its high yield and purity, simple and efficient synthesis method, and promising results in various scientific research applications. However, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine also has some limitations, including its potential toxicity, limited solubility, and lack of in vivo studies.
Orientations Futures
There are several future directions for 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine research, including:
1. Developing new 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine derivatives with improved solubility and reduced toxicity.
2. Conducting in vivo studies to evaluate the efficacy and safety of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine.
3. Investigating the potential use of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
4. Exploring the molecular mechanisms underlying the effects of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine in cancer, inflammation, and neurological disorders.
5. Developing new methods for the synthesis of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine and its derivatives.
Conclusion:
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine is a promising chemical compound that has shown significant potential in various scientific research applications. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has a simple and efficient synthesis method, and its mechanism of action has been studied extensively. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine research, including developing new 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine derivatives, conducting in vivo studies, and exploring the molecular mechanisms underlying its effects.
Méthodes De Synthèse
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine can be synthesized using a simple and efficient method that involves the reaction of 2,5-Diethoxy-4-methylbenzenesulfonyl chloride with piperidine in the presence of a base. The reaction yields 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine as a white crystalline solid with a high yield and purity.
Applications De Recherche Scientifique
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has shown significant potential in various scientific research applications, including cancer research, inflammation, and neurological disorders. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine |
|---|---|
Formule moléculaire |
C16H25NO4S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-(2,5-diethoxy-4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-14-12-16(15(21-5-2)11-13(14)3)22(18,19)17-9-7-6-8-10-17/h11-12H,4-10H2,1-3H3 |
Clé InChI |
UBVJABAOXLINOB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)




![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)




